molecular formula C15H13N3O5S B11074928 (1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide

(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide

Cat. No.: B11074928
M. Wt: 347.3 g/mol
InChI Key: OKCWKNJPYBJYGQ-UHFFFAOYSA-N
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Description

(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine derivative, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with the appropriate amine to form the furan-2-ylcarbonyl amide. The next step involves the introduction of the thiol group through a nucleophilic substitution reaction, followed by the formation of the pyridine derivative through cyclization reactions. The final step is the formation of the imidamide group under specific reaction conditions, such as the use of a strong base and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. Purification methods such as recrystallization, chromatography, and distillation are also employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of disulfides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The furan and pyridine rings can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(3-oxo-1,3-dihydro-2H-indol-2-yl)sulfanyl]ethanimidamide: Similar structure but with an indole ring instead of a pyridine ring.

    (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydro-2H-pyran-4-yl)sulfanyl]ethanimidamide: Similar structure but with a pyran ring instead of a pyridine ring.

Uniqueness

The uniqueness of (1Z)-N’-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide lies in its combination of a furan ring, a pyridine derivative, and a thiol group. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

[(Z)-[1-amino-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]ethylidene]amino] furan-2-carboxylate

InChI

InChI=1S/C15H13N3O5S/c1-8-5-9-6-22-15(20)12(9)13(17-8)24-7-11(16)18-23-14(19)10-3-2-4-21-10/h2-5H,6-7H2,1H3,(H2,16,18)

InChI Key

OKCWKNJPYBJYGQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C(=N1)SC/C(=N/OC(=O)C3=CC=CO3)/N)C(=O)OC2

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=NOC(=O)C3=CC=CO3)N)C(=O)OC2

Origin of Product

United States

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